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molecular formula C7H10O2 B1367264 4,4-Dimethylpent-2-ynoic acid CAS No. 52418-50-5

4,4-Dimethylpent-2-ynoic acid

Cat. No. B1367264
M. Wt: 126.15 g/mol
InChI Key: NAQCQFVKNLZQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04962017

Procedure details

552 g of sodium hydroxide was dissolved in 3.0 liters of water and ice was added thereto to adjust the temperature to 5° C. or lower. Next, while stirring, dibromo-3-t-butyl-5-pyrazolidone was added thereto little by little while maintaining the temperature at 5° C. or lower. If the temperature would rise, ice was added, and acetonitrile was added in order to prevent foaming. After the completion of the reaction, 6 N hydrochloric acid was added to make the reaction solution acidic, and then the solution was subjected to extraction twice with ethyl acetate.
Quantity
552 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
dibromo-3-t-butyl-5-pyrazolidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Br[C:4]1(Br)[C:8](=[O:9])NN[CH:5]1[C:10]([CH3:13])([CH3:12])[CH3:11].C(#N)C.Cl>O>[CH3:11][C:10]([CH3:13])([CH3:12])[C:5]#[C:4][C:8]([OH:1])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
552 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Two
Name
dibromo-3-t-butyl-5-pyrazolidone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1(C(NNC1=O)C(C)(C)C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Next, while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
ice was added
CUSTOM
Type
CUSTOM
Details
to 5° C.
ADDITION
Type
ADDITION
Details
ice was added
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the solution was subjected to extraction twice with ethyl acetate

Outcomes

Product
Name
Type
Smiles
CC(C#CC(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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